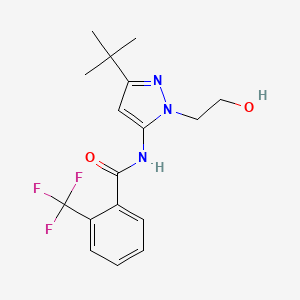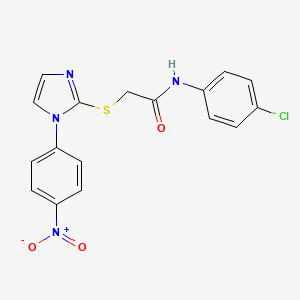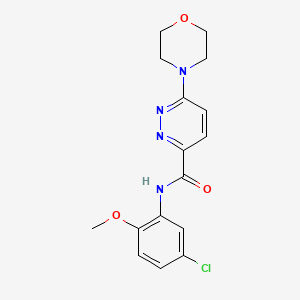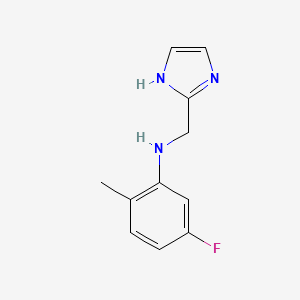
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.478. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Sensors for Water Sensing
TPE-CNTPA demonstrates aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT). These properties result in “on-off-on” fluorescent emission characteristics in solution. Researchers have explored its potential as a fluorescent sensor for detecting trace water in single or mixed solvents. Its outstanding sensitivity and anti-interference properties make it suitable for water sensing applications .
Anti-Counterfeiting Technology
Due to its unique fluorescence emission characteristics, TPE-CNTPA holds promise in the field of encryption anti-counterfeiting. By incorporating this compound into security features, such as ink or labels, manufacturers can enhance product authentication and prevent counterfeiting .
Mechanochromic Materials
TPE-CNTPA exhibits high-contrast mechanochromic properties. When subjected to mechanical stress (e.g., grinding or pressure), it changes color. Such materials find applications in stress sensors, smart coatings, and structural health monitoring .
Biological Imaging and Probes
Fluorescent compounds like TPE-CNTPA are valuable tools for biological imaging. Researchers can use them to visualize cellular structures, track molecular processes, and study live cells. The AIE properties enhance signal-to-noise ratios, making them suitable for in vivo imaging .
Chemical Sensors
TPE-CNTPA’s responsiveness to ultraviolet light (365 nm) suggests its potential as a chemical sensor. Researchers can explore its use in detecting specific chemical species or monitoring chemical reactions in real time .
Materials Science and Optoelectronics
Given its multifunctional properties, TPE-CNTPA may find applications in materials science. Researchers can incorporate it into optoelectronic devices, such as organic light-emitting diodes (OLEDs) or sensors, to enhance performance and efficiency .
These applications highlight the versatility of TPE-CNTPA and its potential impact across various scientific and technological domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound . If you’d like further details on any specific application, feel free to ask!
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves the reaction of 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-bromoethylamine hydrobromide to form N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide. This intermediate is then reacted with 2-naphthol and acetic anhydride to form the final product.", "Starting Materials": [ "5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "2-bromoethylamine hydrobromide", "2-naphthol", "acetic anhydride" ], "Reaction": [ "Step 1: React 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with thionyl chloride to form 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbonyl chloride.", "Step 2: React 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbonyl chloride with 2-bromoethylamine hydrobromide in the presence of triethylamine to form N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide.", "Step 3: React N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide with 2-naphthol and acetic anhydride in the presence of triethylamine to form N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide." ] } | |
CAS番号 |
851406-46-7 |
分子式 |
C25H24N2O3 |
分子量 |
400.478 |
IUPAC名 |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H24N2O3/c1-16-7-8-17(2)24-22(16)14-20(25(29)27-24)11-12-26-23(28)15-30-21-10-9-18-5-3-4-6-19(18)13-21/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29) |
InChIキー |
MPGOIAMOQMLRTL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B2422340.png)


![3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2422345.png)
![3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2422348.png)
![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)
![Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422351.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)
![N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2422354.png)
![5-Ethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2422355.png)